molecular formula C11H14O B1416571 (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 1270293-78-1

(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B1416571
CAS No.: 1270293-78-1
M. Wt: 162.23 g/mol
InChI Key: XKNIZDAMIVSNIR-NSHDSACASA-N
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Description

(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes. This compound is characterized by a tetrahydronaphthalene core with a hydroxyl group at the first position and a methyl group at the seventh position. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (1S) designation indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 7-methyl-1-tetralone using a chiral reducing agent to ensure the correct stereochemistry. The reaction typically employs reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 7-methyl-1-tetralone using a chiral catalyst. This method allows for large-scale production with high enantioselectivity. The reaction is carried out under high pressure and temperature conditions to ensure complete conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions

(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products

    Oxidation: 7-methyl-1-tetralone or 7-methyl-1-naphthaldehyde.

    Reduction: 7-methyl-1,2,3,4-tetrahydronaphthalene.

    Substitution: 7-methyl-1-chlorotetralin or 7-methyl-1-bromotetralin.

Scientific Research Applications

(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with biological molecules, which can influence enzyme activity and receptor binding. The compound’s chiral nature also plays a role in its biological activity, as different enantiomers can have distinct effects on molecular targets.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-1-tetralone: A precursor in the synthesis of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

    1-tetralol: A similar compound with a hydroxyl group at the first position but lacking the methyl group at the seventh position.

    1-naphthol: A related compound with a hydroxyl group on a naphthalene core but without the tetrahydro structure.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group on the tetrahydronaphthalene core. This combination of features contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11-12H,2-4H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNIZDAMIVSNIR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CCC[C@@H]2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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